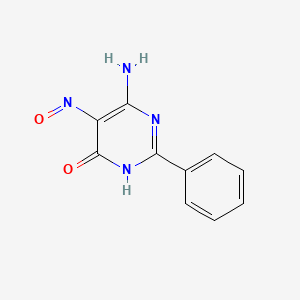
Bis(1-ethoxy-1-oxopropan-2-yl) butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-ethoxy-1-oxopropan-2-yl) butanedioate: is a chemical compound with the molecular formula C14H22O8 and a molecular weight of 318.32 g/mol . . This compound is characterized by its ester functional groups and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-ethoxy-1-oxopropan-2-yl) butanedioate typically involves the esterification of succinic acid with ethyl lactate . The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Bis(1-ethoxy-1-oxopropan-2-yl) butanedioate can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ethoxy group with another alcohol, leading to the formation of different esters.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) catalysts.
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts.
Major Products Formed:
Hydrolysis: Succinic acid and ethyl lactate.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Bis(1-ethoxy-1-oxopropan-2-yl) butanedioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential use in biochemical assays and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of bis(1-ethoxy-1-oxopropan-2-yl) butanedioate involves its interaction with various molecular targets and pathways. The ester bonds in the compound can be hydrolyzed by enzymes, leading to the release of succinic acid and ethyl lactate . These products can then participate in metabolic pathways, such as the citric acid cycle, contributing to cellular energy production .
Comparison with Similar Compounds
Diethyl succinate: Another ester of succinic acid, but with ethyl groups instead of ethoxy groups.
Dimethyl succinate: Similar to diethyl succinate but with methyl groups.
Uniqueness: Bis(1-ethoxy-1-oxopropan-2-yl) butanedioate is unique due to its specific ester structure, which imparts different chemical and physical properties compared to other esters of succinic acid . Its ethoxy groups provide distinct reactivity and solubility characteristics, making it suitable for specific applications in research and industry .
Properties
CAS No. |
6291-22-1 |
|---|---|
Molecular Formula |
C14H22O8 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
bis(1-ethoxy-1-oxopropan-2-yl) butanedioate |
InChI |
InChI=1S/C14H22O8/c1-5-19-13(17)9(3)21-11(15)7-8-12(16)22-10(4)14(18)20-6-2/h9-10H,5-8H2,1-4H3 |
InChI Key |
VCVKXBZJTZVRND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)CCC(=O)OC(C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



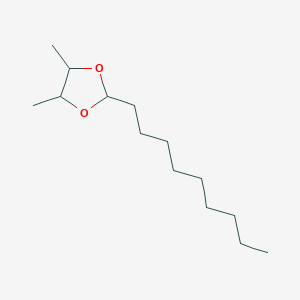
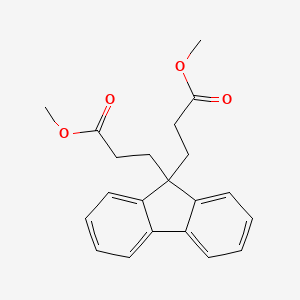
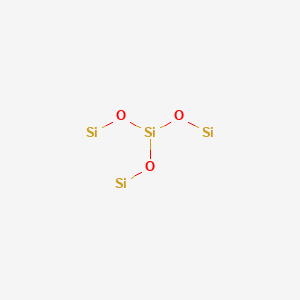

![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)
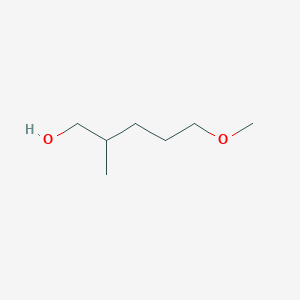

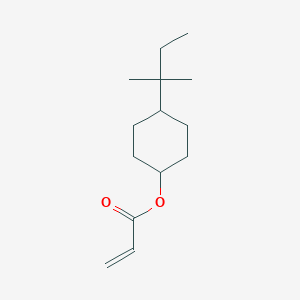
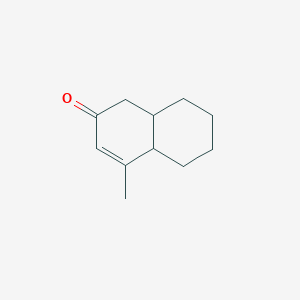
![3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol](/img/structure/B14729208.png)
![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)
